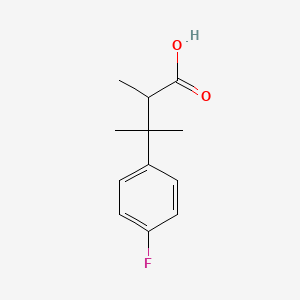

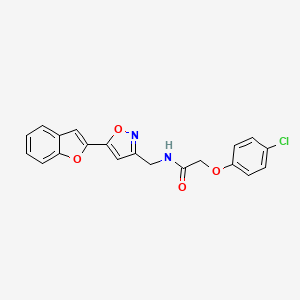

![molecular formula C27H25N5O6 B2616966 (Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534579-18-5](/img/structure/B2616966.png)

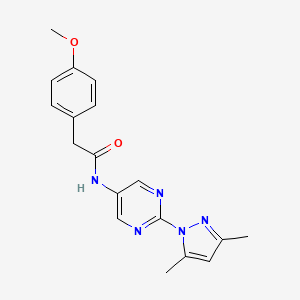

(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. These types of compounds often exhibit interesting biological activities, which is why they are frequently studied in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the dipyridopyrimidine core, the introduction of the cyclohexyl group, and the formation of the imino and carboxylate functionalities. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dipyridopyrimidine core would likely contribute to the rigidity of the molecule, while the cyclohexyl and ethyl groups would add some flexibility .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the imino group could participate in condensation reactions, and the carboxylate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the solvent used, and its melting point would depend on its purity .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

1. Synthesis of Heterocyclic Compounds

A number of studies have focused on synthesizing heterocyclic compounds using related precursors. These studies involve the creation of compounds by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives or cyanoacrylate derivatives, leading to the formation of various iminothiazolopyridine and thiazolo[3,2-a]pyridine derivatives. Such methodologies demonstrate the versatility of related compounds in synthesizing heterocyclic frameworks with potential biological activity (H. M. Mohamed, 2021).

2. Coordination to Transition Metals

Another area of research involves the synthesis and characterization of bulky aryl-substituted acyclic imino-N-heterocyclic carbene and its coordination to early transition metals. This work highlights the application of similar compounds in creating metal halide complexes, which were tested as catalysts for ethylene polymerization, showing significant activity (T. Larocque et al., 2011).

3. Five-Component Cascade Reactions

The synthesis of N-fused heterocyclic compounds through five-component cascade reactions demonstrates the compound's utility in constructing complex heterocyclic systems efficiently. This approach utilizes cyanoacetohydrazide, 4-nitroacetophenone, and various diamines, showcasing the compound's role in facilitating multistep synthetic processes (H. Hosseini & M. Bayat, 2019).

Potential Biological Activities

1. Anticancer Activity

Research on the synthesis of new heterocycles using thiophene incorporated thioureido substituent as precursors has highlighted the potential anticancer activity of synthesized compounds. This indicates that related compounds could serve as precursors for developing new anticancer agents, with some derivatives displaying potent activity against specific human cancer cell lines (M. Abdel-Motaal et al., 2020).

Orientations Futures

Dipyridopyrimidine derivatives are a rich area of study in medicinal chemistry, and new compounds with this core structure are continually being synthesized and evaluated for their biological activity. This particular compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceuticals .

Propriétés

IUPAC Name |

ethyl 7-cyclohexyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O6/c1-2-38-27(35)21-16-20-23(28-22-13-6-7-14-30(22)26(20)34)31(18-10-4-3-5-11-18)24(21)29-25(33)17-9-8-12-19(15-17)32(36)37/h6-9,12-16,18H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSYBGLELCZMQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

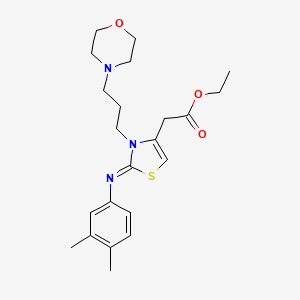

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2616883.png)

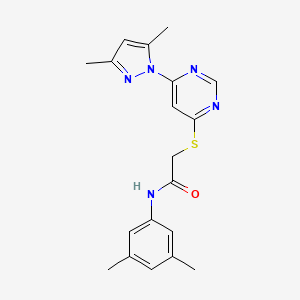

![N5-[2-(adamantan-1-yl)ethyl]-4-amino-N3-[(2-chlorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2616885.png)

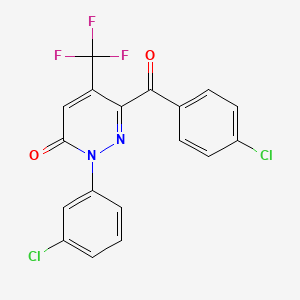

![Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2616892.png)

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)

![Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)